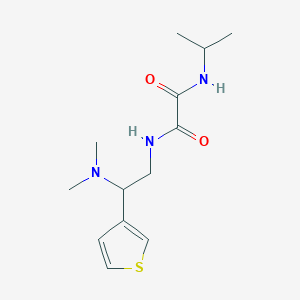

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and the use of specific reagents to introduce functional groups. For example, the synthesis of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate involves the preparation of thiohydantoins of amino acids, which are separated by chromatography . Similarly, the synthesis of Mannich base derivatives includes a condensation reaction between thiophen-2-yl ethanone, formaldehyde, N,N-dimethylamine hydrochloride, and semicarbazide . These methods suggest that the synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide would likely involve multi-step reactions, including the formation of an oxalamide group and the introduction of an isopropyl group.

Molecular Structure Analysis

The molecular structure of compounds with dimethylamino and thiophene groups is characterized by spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core structure. The presence of an oxalamide group in the target compound would contribute to its molecular complexity and influence its spectroscopic characteristics.

Chemical Reactions Analysis

The chemical reactivity of compounds containing dimethylamino and thiophene groups can be diverse. For instance, the chromophoric reagent discussed in paper undergoes a color change upon exposure to HCl vapor, indicating its reactivity to acid. This suggests that N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide may also exhibit interesting chemical behavior in response to various reagents and conditions, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are influenced by their molecular structures. The presence of a dimethylamino group can impart basicity, while the thiophene ring contributes to the compound's aromatic character . The oxalamide and isopropyl groups in the target compound would affect its solubility, melting point, and potential for forming hydrogen bonds. These properties are crucial for understanding the compound's behavior in biological systems and its potential applications.

科学的研究の応用

Fluorescent Probes and Dyes

Research has demonstrated the synthesis and application of derivatives related to N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide in the development of fluorescent dyes and probes. For instance, derivatives of isomeric 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines, closely related to the compound , have been synthesized with pronounced green fluorescence resulting from an intramolecular proton transfer, showing potential for large Stokes shift dyes Sandra Rihn et al., 2012. Additionally, polythiophene-based conjugated polymers have exhibited high selectivity and sensitivity towards metal ions, hinting at their use in aqueous solutions for detecting substances like Hg2+ and Cu2+ through fluorescence quenching mechanisms Chaoxia Guo et al., 2014.

Antiproliferative Agents

The synthesis and characterization of novel Mannich base derivatives incorporating a thiophene moiety have shown significant antidiabetic and anti-inflammatory activities, suggesting their potential as therapeutic agents C. Gopi et al., 2018. This aligns with the broader trend of utilizing thiophene derivatives for biological applications.

Organic Synthesis and Polymerization Control

Compounds structurally related to N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide have been used in organic synthesis, including the creation of structurally diverse libraries through alkylation and ring closure reactions G. Roman, 2013. Moreover, solvent effects have been leveraged to improve control over nitroxide-mediated polymerization, highlighting the compound's relevance in materials science S. Harrisson et al., 2012.

特性

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-9(2)15-13(18)12(17)14-7-11(16(3)4)10-5-6-19-8-10/h5-6,8-9,11H,7H2,1-4H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXFZWJIZRWLIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC(C1=CSC=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2521287.png)

![4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2521288.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone](/img/structure/B2521293.png)

![3-((6-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2521295.png)

![7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2521300.png)

![Methyl {(4E)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL}acetate](/img/structure/B2521302.png)

![2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid](/img/structure/B2521303.png)

![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2521304.png)

![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2521306.png)